4-(3-Fluoropropyl)benzoic acid 4-(3-Fluoropropyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17488466
InChI: InChI=1S/C10H11FO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13)
SMILES:
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

4-(3-Fluoropropyl)benzoic acid

CAS No.:

Cat. No.: VC17488466

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluoropropyl)benzoic acid -

Specification

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 4-(3-fluoropropyl)benzoic acid
Standard InChI InChI=1S/C10H11FO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13)
Standard InChI Key QUVRNLIVQTUCMI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCCF)C(=O)O

Introduction

Structural and Chemical Properties

The molecular structure of 4-(3-fluoropropyl)benzoic acid consists of a benzene ring with a carboxylic acid group at position 1 and a 3-fluoropropyl chain (-CH₂CH₂CF₃) at position 4. The fluorine atom’s electronegativity induces polarization in the propyl chain, enhancing the compound’s reactivity in nucleophilic and electrophilic reactions. Comparative analysis with similar fluorinated benzoic acids reveals key trends:

Electronic Effects of Fluorination

Fluorine’s strong electron-withdrawing nature stabilizes adjacent positive charges, making the carboxylic acid group more acidic than its non-fluorinated counterparts. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid exhibits a pKa of approximately 3.35 , significantly lower than benzoic acid (pKa ≈ 4.2). This increased acidity enhances the compound’s solubility in polar solvents and its ability to form stable salts, which are critical in drug formulation.

Crystallographic and Conformational Features

Crystal structure analyses of related compounds, such as 4-fluoro-2-(phenylamino)benzoic acid, demonstrate that fluorinated aromatic systems often adopt twisted conformations due to steric and electronic interactions . In 4-(3-fluoropropyl)benzoic acid, the propyl chain’s flexibility may lead to varied crystalline packing arrangements, influencing melting points and solubility. For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid melts at 174–179°C , a range likely comparable to 4-(3-fluoropropyl)benzoic acid given structural similarities.

Synthesis and Manufacturing

Direct Fluorination Strategies

  • Friedel-Crafts Alkylation: Introducing the fluoropropyl group via alkylation of benzoic acid derivatives using 3-fluoropropyl halides.

  • Cross-Coupling Reactions: Transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) between boronic acid derivatives and fluorinated alkyl halides.

Post-Functionalization Techniques

Applications in Pharmaceutical Development

Drug Precursor and Intermediate

Fluorinated benzoic acids are pivotal in synthesizing bioactive molecules. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is a key intermediate in potassium channel openers for epilepsy treatment . Similarly, 4-(3-fluoropropyl)benzoic acid could serve as a building block for anticonvulsants or anti-inflammatory agents, leveraging its ability to modulate drug solubility and metabolic stability.

Organometallic Complexation

The carboxylic acid group chelates metal ions, enabling applications in catalysis and materials science. Dysprosium complexes of 3-fluoro-4-(trifluoromethyl)benzoic acid exhibit pH-dependent magnetic properties , suggesting that 4-(3-fluoropropyl)benzoic acid might similarly form tunable coordination polymers.

Physicochemical Profiling

Solubility and Stability

Fluorinated compounds often exhibit unique solubility profiles. 3-Fluoro-4-(trifluoromethyl)benzoic acid is sparingly soluble in DMSO and methanol , a trait likely shared by 4-(3-fluoropropyl)benzoic acid due to its hydrophobic fluoropropyl chain. Stability under ambient conditions is enhanced by fluorine’s inductive effects, which mitigate oxidative degradation.

Thermal Properties

The melting point of 4-(3-fluoropropyl)benzoic acid is anticipated to fall within 160–180°C, analogous to structurally related compounds. Thermal gravimetric analysis (TGA) of similar derivatives shows decomposition temperatures exceeding 250°C , indicating suitability for high-temperature applications.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMelting Point (°C)pKaKey Applications
4-(3-Fluoropropyl)benzoic acidC₁₀H₁₁FO₂160–180 (est.)~3.5Drug intermediates
3-Fluoro-4-(trifluoromethyl)benzoic acidC₈H₄F₄O₂174–1793.35Potassium channel openers
4-Fluoro-2-(phenylamino)benzoic acidC₁₃H₁₀FNO₂N/AN/ACrystal engineering

Challenges and Future Directions

Despite its potential, 4-(3-fluoropropyl)benzoic acid remains underexplored. Key research priorities include:

  • Synthetic Optimization: Developing high-yield, scalable routes to improve accessibility.

  • Biological Screening: Evaluating pharmacokinetic and toxicological profiles to identify therapeutic applications.

  • Materials Innovation: Exploring its use in supramolecular assemblies and metal-organic frameworks (MOFs).

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